2-Chloro-5-ethyl-1,3-oxazole

Description

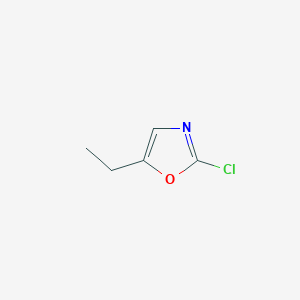

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNO |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

2-chloro-5-ethyl-1,3-oxazole |

InChI |

InChI=1S/C5H6ClNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |

InChI Key |

HWISPMXQFLPGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(O1)Cl |

Origin of Product |

United States |

Reactivity and Transformations of 2 Chloro 5 Ethyl 1,3 Oxazole

Reactivity of the C2-Chloro Position

The C2 position of the oxazole (B20620) ring is electron-deficient due to the inductive effect of the adjacent nitrogen and oxygen atoms. The presence of a chlorine atom at this position further enhances its electrophilicity, making it a prime site for chemical modification.

The chlorine atom at the C2 position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct route to 2-substituted oxazole derivatives. The reaction generally proceeds readily without the need for metal catalysis. researchgate.net

Studies on analogous compounds, such as 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, have demonstrated the reactivity of the chlorine atom with various N-, O-, and S-nucleophiles. researchgate.net Similarly, the chloromethyl group on related oxazoles is known to be highly reactive towards nucleophilic substitution. smolecule.com This suggests that 2-chloro-5-ethyl-1,3-oxazole (B6255783) would react readily with amines, alcohols, and thiols to yield the corresponding 2-amino, 2-alkoxy, and 2-thioalkoxy derivatives. The reaction typically occurs in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution on Chloro-Oxazole Analogs

| Nucleophile | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | 2-Aryl-5-chloro-1,3-oxazole-4-carboxamide | 2-Aryl-5-morpholino-1,3-oxazole-4-carboxamide | Dioxane, reflux | N/A | researchgate.net |

| Sodium Methoxide | 2-Aryl-5-chloro-1,3-oxazole-4-carboxamide | 2-Aryl-5-methoxy-1,3-oxazole-4-carboxamide | Methanol, reflux | N/A | researchgate.net |

The C2-Cl bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov It is anticipated that this compound would undergo Suzuki-Miyaura coupling with various aryl- or vinyl-boronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov

The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-heteroarenes. rsc.org Ligand-free methodologies have also been developed for related heterocyclic systems like benzothiazoles, which rely on the coordinating properties of the heteroaromatic ring itself to facilitate the catalytic cycle. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromophenyloxazole derivatives | Various aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 57-93% | nih.gov |

| 2,4-Dichloro-8-bromo-7-methoxyquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 85% | rsc.org |

While "direct arylation" typically refers to the coupling of an aromatic C-H bond, rsc.orgorganic-chemistry.org the term can sometimes be used more broadly. In the context of C-Cl bond functionalization, alkenylation is achieved via the Heck reaction. The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, generally with high trans selectivity. fu-berlin.deorganic-chemistry.org

This compound is expected to act as the halide component in Heck reactions. The process involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. fu-berlin.de Water has been shown to promote ligand-free Pd(OAc)₂-catalyzed Heck reactions for a variety of aryl halides. researchgate.net

Table 3: General Conditions for Heck Reactions with Aryl Halides

| Halide Component | Alkene Component | Catalyst / Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Halides | Activated Alkenes | Pd(OAc)₂ / Phosphine (B1218219) Ligands | Et₃N, Na₂CO₃, etc. | DMF, NMP, Dioxane | fu-berlin.deorganic-chemistry.org |

| Aryl Halides | Alkenes | Pd(OAc)₂ (ligand-free) | Cs₂CO₃ | TBAB / H₂O | researchgate.net |

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes to produce 2-alkynyl-5-ethyl-1,3-oxazoles. The reaction typically requires a base, such as an amine, which can also serve as the solvent. wikipedia.org Copper-free protocols have also been developed to avoid the formation of diyne byproducts. beilstein-journals.org The choice of palladium ligand can be critical for controlling regioselectivity in polyhalogenated substrates. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org To synthesize 2-aryl- or 2-alkyl-5-ethyl-1,3-oxazoles, this compound would be reacted with an appropriate organozinc compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄. wikipedia.orgyoutube.com The organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds from aryl halides and amines. organic-chemistry.orgwikipedia.orgcatalysis.blog It allows for the synthesis of 2-amino-5-ethyl-1,3-oxazole derivatives by reacting the parent chloro-compound with primary or secondary amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky biarylphosphines), and a strong base like sodium tert-butoxide. catalysis.blogtcichemicals.com It is important to note that five-membered heterocyclic electrophiles like 2-chlorooxazole (B1317313) have been reported to exhibit lower reactivity in some cases, potentially requiring optimized conditions or longer reaction times. nih.gov

Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom on an organic molecule with a hydrogen atom. epa.gov This process can be achieved for this compound using various reducing conditions. For instance, catalytic hydrogenation using a palladium catalyst and a hydrogen source would effectively replace the C2-chloro atom with hydrogen. Alternative methods include the use of active metals, such as sodium or calcium in a lower alcohol like methanol, to achieve the reduction. google.com This transformation is significant as it provides a synthetic route to 5-ethyl-1,3-oxazole from its 2-chloro precursor. The process is a key reaction in the environmental biodegradation of halogenated pollutants. enviro.wikinih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the C5-Ethyl Group

The ethyl group at the C5 position of the oxazole ring, while generally less reactive than the heterocyclic core, presents opportunities for selective modifications.

Aliphatic Functionalization and Derivatization

The C5-ethyl group can undergo functionalization, although this typically requires harsh conditions or specific activation due to the inherent stability of alkyl chains. Standard radical halogenation reactions could potentially introduce a halide at the benzylic-like position of the ethyl group, creating a reactive handle for subsequent nucleophilic substitution reactions. However, the presence of the oxazole ring and the chloro-substituent at C2 may lead to competitive reactions or decomposition under such conditions.

More controlled functionalization might be achieved through directed C-H activation methodologies, though specific examples for this compound are not prevalent in the literature. The development of catalysts that can selectively activate the C-H bonds of the ethyl group in the presence of the more electronically active oxazole ring remains a challenge.

Oxidative and Reductive Modifications of the Alkyl Chain

The ethyl group is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a 5-acetyl-2-chloro-1,3-oxazole or further to a 2-chloro-1,3-oxazole-5-carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be employed for such transformations.

Conversely, reductive modifications of the ethyl group are not applicable as it is already in a reduced state. However, if the ethyl group were to be functionalized, for instance, to a vinyl group, then reduction to the saturated ethyl group would be a feasible transformation using standard catalytic hydrogenation methods.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient heterocycle, which significantly influences its reactivity. The presence of a chlorine atom at the C2 position and an ethyl group at the C5 position further modulates the electronic properties and steric accessibility of the ring.

Electrophilic Substitution on the Oxazole Nucleus

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the deactivating effect of the ring nitrogen. thieme-connect.de When such reactions do occur, they preferentially take place at the C5 position, especially when an electron-donating group is present. tandfonline.comthepharmajournal.com In the case of this compound, the C5 position is already substituted. The C4 position is the next most likely site for electrophilic attack, though this requires activation. smolecule.com The presence of the chloro group at C2 further deactivates the ring towards electrophilic attack. Therefore, classical electrophilic substitution reactions like nitration or Friedel-Crafts acylation are expected to be challenging and may require harsh conditions, potentially leading to ring degradation. pharmaguideline.com

| Reaction Type | Preferred Position | Influencing Factors |

| Electrophilic Substitution | C5 > C4 | Electron-donating groups activate the ring. tandfonline.comthepharmajournal.com The electron-withdrawing nature of the nitrogen and C2-chloro group deactivates the ring. thieme-connect.de |

Metalation and Lithiation Strategies (e.g., at C4)

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of heterocycles. acs.org For oxazoles, deprotonation typically occurs at the C2 position. wikipedia.org However, in this compound, the C2 position is blocked by a chlorine atom. This directs attention to the C4 position for potential metalation. The use of strong lithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially deprotonate the C4 position. beilstein-journals.org The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. However, some lithiated oxazoles are unstable and can undergo ring-opening. uni-muenchen.de The stability of the C4-lithiated intermediate of this compound would be a critical factor for the success of this strategy. The use of zinc amide bases has been shown to provide more stable metalated intermediates for some sensitive heterocycles. uni-muenchen.de

| Method | Target Position | Reagents | Potential Outcome |

| Lithiation | C4 | n-BuLi, LDA | Formation of a C4-lithiated species, enabling subsequent functionalization. beilstein-journals.org |

| Zincation | C4 | TMPZnCl·LiCl | Formation of a more stable C4-zincated species, potentially avoiding ring-opening. uni-muenchen.de |

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can participate as dienes in Diels-Alder reactions, a valuable transformation for the synthesis of pyridines and furans. thieme-connect.dewikipedia.org The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents. pharmaguideline.com The ethyl group at C5 in this compound is a weak electron-donating group and could facilitate this reaction. The reaction involves the [4+2] cycloaddition of the oxazole with a dienophile, such as an alkene or alkyne. The resulting bicyclic intermediate can then undergo a retro-Diels-Alder reaction or other rearrangements to afford the final product. For instance, reaction with an alkyne would lead to a furan (B31954) derivative, while reaction with an alkene would yield a pyridine (B92270) derivative after elimination of water. thieme-connect.de The chloro-substituent at C2 would be retained in the product, offering a site for further synthetic modifications.

| Reaction | Role of Oxazole | Dienophile | Product Type |

| Diels-Alder | Diene | Alkyne | Furan derivative thieme-connect.de |

| Diels-Alder | Diene | Alkene | Pyridine derivative thieme-connect.de |

Ring-Opening and Recyclization Reactions

The inherent reactivity of the oxazole ring, particularly when substituted with activating groups, allows for a variety of ring-opening and subsequent recyclization reactions. The presence of a chlorine atom at the 2-position of this compound renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack, which can initiate such transformations. While direct studies on this compound are limited, the reactivity patterns of analogous 2-chloro-oxazoles and other substituted oxazoles provide a strong basis for predicting its behavior in these reactions. tandfonline.comresearchgate.netresearchgate.net

The general mechanism for these transformations often involves an initial nucleophilic attack at the C2 or C5 position of the oxazole ring, leading to a ring-opened intermediate. This intermediate, possessing reactive functional groups, can then undergo intramolecular cyclization to form a new heterocyclic system. researchgate.netmsu.edu The nature of the nucleophile and the reaction conditions play a crucial role in determining the final product.

Recyclization to Other Heterocyclic Systems

2-Chloro-oxazoles can serve as valuable synthons for the preparation of other important heterocyclic scaffolds, such as pyrimidines and triazoles. These transformations typically involve reaction with dinucleophiles that can displace the C2-chloro group and subsequently induce ring cleavage and recyclization.

For instance, the reaction of 2-chloropyrimidines with amines to furnish 2-aminopyrimidines is a well-established transformation. organic-chemistry.orgsci-hub.se By analogy, this compound is expected to react with suitable nitrogen-based dinucleophiles, such as amidines or guanidines, to yield pyrimidine (B1678525) derivatives. The reaction would likely proceed via an initial nucleophilic substitution at the C2 position, followed by ring-opening of the oxazole and subsequent intramolecular condensation to form the pyrimidine ring.

Similarly, the synthesis of triazole derivatives from azides is a prominent application of click chemistry. beilstein-journals.orgmdpi.com While this typically involves an azide (B81097) reacting with an alkyne, the electrophilic nature of the C2 carbon in this compound suggests potential for reactions with azide nucleophiles, which could lead to ring-opened intermediates that might be manipulated to form triazoles, although this is a less direct pathway. A more plausible route to triazoles could involve the reaction with hydrazine (B178648) derivatives. ajchem-a.com

The following table summarizes potential ring-opening and recyclization reactions of this compound based on the reactivity of related compounds.

| Reactant | Reagent/Conditions | Intermediate Type | Product | Ref. |

| This compound | Amidines (e.g., formamidine) | Ring-opened N-acylaminoenamine | 5-Ethyl-pyrimidin-2-yl derivative | bu.edu.eg |

| This compound | Hydrazine hydrate | Ring-opened acylhydrazide | 3-Substituted-5-ethyl-1,2,4-triazole | ajchem-a.com |

| This compound | Hydroxylamine hydrochloride | Ring-opened N-acyl oxime | Isoxazole derivative | nih.gov |

| This compound | Thiosemicarbazide | Ring-opened acylthiosemicarbazide | Thiazoline or Thiadiazole derivative | researchgate.net |

This table is illustrative and based on the known reactivity of similar heterocyclic compounds. Specific reaction conditions and yields would require experimental validation for this compound.

It is important to note that the stability of the oxazole ring can be influenced by the substituents. In some cases, nucleophilic attack might lead to substitution at the C2 position without subsequent ring-opening, especially with monofunctional nucleophiles under mild conditions. tandfonline.com However, with appropriate dinucleophiles and reaction conditions, the transformation of the oxazole ring into other five- or six-membered heterocycles represents a powerful synthetic strategy. researchgate.netresearchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving 2-Chloro-5-ethyl-1,3-oxazole (B6255783)

The reactivity of the this compound is primarily dictated by the oxazole (B20620) ring's electronic nature and the presence of the chloro substituent at the C2 position. This position is known to be susceptible to various transformations.

Nucleophilic Substitution: The chlorine atom at the C2 position makes this site electrophilic and susceptible to nucleophilic substitution, a common reaction pathway for 2-halooxazoles. smolecule.com The mechanism can proceed via an SₙAr (addition-elimination) pathway, facilitated by the electron-withdrawing nature of the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions: A significant area of investigation for halo-oxazoles is their participation in transition-metal-catalyzed cross-coupling reactions. For instance, in reactions analogous to those involving ethyl oxazole-4-carboxylate, the C2 position of a chloro-oxazole can be selectively targeted for direct arylation. beilstein-journals.orgorganic-chemistry.org The mechanism of these reactions is complex, involving a catalytic cycle that typically includes oxidative addition, transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination. The choice of palladium catalyst and ligands is crucial for controlling which position on the oxazole ring reacts. beilstein-journals.org For example, specific phosphine (B1218219) ligands can direct the reaction to either the C2 or C5 position. beilstein-journals.org

Metalation: Oxazole rings can be deprotonated using strong bases to form organometallic intermediates, which are then used in subsequent reactions. While the most acidic proton is typically at C2, the presence of a chlorine atom alters the reactivity, making direct lithiation at other positions or substitution of the chlorine atom more probable. smolecule.com Mechanistic studies on related 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles show that lithiation can lead to complex rearrangements and the formation of various heterocyclic intermediates. researchgate.net

Cycloaddition Reactions: The oxazole ring itself can act as a diene in Diels-Alder reactions, although the aromaticity of the ring can make this less favorable compared to less aromatic systems. The presence of substituents like the chloro and ethyl groups influences the electronic properties and steric hindrance, thereby affecting the feasibility and outcome of such cycloadditions. smolecule.com

Quantum Chemical Calculations on Electronic Structure and Aromaticity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound. crimsonpublishers.com These studies provide data on molecular geometry, charge distribution, and orbital energies.

Electronic Structure and Charge Distribution: DFT studies on the parent oxazole and its substituted derivatives reveal the distribution of electron density. researchgate.net The nitrogen atom is typically the most electronegative, drawing electron density, while the oxygen atom also influences the ring's electronic landscape. The C2 position, bonded to both nitrogen and oxygen, is relatively electron-deficient, a feature that is further amplified by the electron-withdrawing chlorine atom in this compound. This calculated electron deficiency is consistent with the observed reactivity of the C2 position towards nucleophiles.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For oxazole systems, the LUMO is typically centered on the C2-C5 bond, and its energy is lowered by electron-withdrawing substituents. researchgate.net A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. crimsonpublishers.com Computational studies on related oxazoles show how substituents modulate these orbital energies. researchgate.netbohrium.com

Aromaticity: Oxazoles are considered aromatic heterocycles, which contributes to their stability. Computational methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS). The degree of aromaticity influences the molecule's tendency to undergo substitution reactions (which preserve the aromatic ring) versus addition reactions (which disrupt it).

Below is a table summarizing typical calculated electronic properties for the parent oxazole ring, which serves as a baseline for understanding the substituted compound.

| Property | Calculated Value (Parent Oxazole) | Implication for this compound |

| Heat of Formation (kcal/mol) | -1.58 | The substituents will alter this value, affecting thermodynamic stability. |

| -HOMO (eV) | 9.534 | The ethyl group (donor) and chloro group (acceptor) will modify the HOMO energy, influencing donor capabilities. |

| LUMO (eV) | 4.491 | The chloro group will significantly lower the LUMO energy, increasing electrophilicity at C2. |

| HOMO-LUMO Gap (eV) | 14.024 | The gap is expected to be smaller, indicating higher reactivity compared to the parent oxazole. |

| Dipole Moment (D) | 1.58 | The polar C-Cl bond will substantially increase the overall dipole moment. |

| Data derived from ab initio calculations on the parent oxazole molecule. researchgate.net |

Theoretical Studies of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical studies are instrumental in predicting and explaining the outcomes of reactions where multiple products are possible.

Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the C2 position is the primary site for nucleophilic attack due to the influence of the adjacent heteroatoms and the chlorine leaving group. In reactions like direct arylation, theoretical models help explain why a particular catalyst or solvent favors one position over another. beilstein-journals.org For instance, the coordination of a palladium catalyst to the oxazole's nitrogen atom can influence the accessibility of the C2 and C5 positions, thus controlling the regioselectivity of C-H activation. beilstein-journals.org

Stereoselectivity: In reactions where new chiral centers are formed, theoretical calculations can predict which stereoisomer will be the major product by calculating the transition state energies for the different pathways. youtube.comkhanacademy.org For example, in the addition of a chiral nucleophile to the oxazole ring, computational models can determine the facial selectivity of the attack. Quantum chemical studies of similar heterocyclic systems have successfully elucidated the origins of stereoselectivity by analyzing the interactions in the transition state. rsc.org

Solvent Effects and Catalytic Influence in Oxazole Chemistry

The reaction environment, including the solvent and any catalysts, plays a critical role in the chemistry of oxazoles.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and selectivity. For nucleophilic substitutions on 2-chlorooxazoles, polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. In the context of palladium-catalyzed direct arylation, a switch from a nonpolar solvent like toluene (B28343) to a polar one like DMF has been shown to completely reverse the regioselectivity, favoring attack at C5 over C2. beilstein-journals.org Computational models can simulate these solvent effects using approaches like the Polarizable Continuum Model (PCM).

Catalytic Influence: The choice of catalyst is paramount in modern organic synthesis involving oxazoles. In cross-coupling reactions, the ligand bound to the metal center (e.g., palladium) has a profound impact on the outcome. Different phosphine ligands, for example, can sterically and electronically tune the catalyst's properties to favor a specific reaction site. beilstein-journals.org Theoretical studies can model the catalyst-substrate interactions to rationalize these observations and guide the development of more efficient and selective catalysts. nih.gov

The table below illustrates how reaction conditions can influence the regioselectivity of direct arylation on a model oxazole system.

| Catalyst/Ligand | Solvent | Major Product Position |

| P(t-Bu)₃/PivOH | Dioxane | C2-Arylation |

| PCy₃/PivOH | Dioxane | C5-Arylation |

| RuPhos | Toluene (Nonpolar) | C2-Arylation |

| CataCXium® A | DMF (Polar) | C5-Arylation |

| Data based on studies of substituted oxazoles. beilstein-journals.org |

Applications of 2 Chloro 5 Ethyl 1,3 Oxazole As a Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The 1,3-oxazole ring is a common motif in a wide array of biologically active natural products and pharmaceutical agents. Consequently, synthetic methodologies that allow for the elaboration of the oxazole (B20620) core are of significant interest. 2-Chloro-5-ethyl-1,3-oxazole (B6255783), with its activated 2-position, is primed for nucleophilic substitution and cross-coupling reactions, making it an ideal starting point for the synthesis of more elaborate heterocyclic compounds.

The chlorine atom at the C2 position of the oxazole ring is susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, leading to the formation of 2-amino-, 2-thio-, and 2-alkoxy-5-ethyl-1,3-oxazoles, respectively. These new derivatives can then undergo further transformations to build more complex heterocyclic frameworks.

Furthermore, the 2-chloro-substituent facilitates participation in various palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Negishi couplings can be employed to form new carbon-carbon bonds at the C2 position, attaching aryl, heteroaryl, or alkyl groups. nih.gov While specific studies on this compound are limited, the general reactivity of 2-chlorooxazoles suggests its utility in such transformations. For instance, the coupling of a 2-chlorooxazole (B1317313) with a boronic acid (Suzuki reaction) would yield a 2-aryl-5-ethyl-1,3-oxazole, a scaffold present in numerous bioactive molecules.

General synthetic strategies for the functionalization of the 1,3-oxazole ring often involve metalation followed by quenching with an electrophile. nih.gov The presence of the chloro group in this compound offers a complementary approach, relying on well-established substitution and coupling chemistries to achieve diversification.

Role in the Synthesis of Scaffolds for Chemical Libraries

The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The ideal scaffold for such libraries should be readily accessible and allow for the introduction of diverse substituents in a controlled and efficient manner. Substituted oxazoles are frequently employed as core structures in medicinal chemistry due to their favorable pharmacological properties. derpharmachemica.com

This compound represents a valuable starting point for the generation of a library of disubstituted oxazoles. The reactivity of the C2-chloro position allows for parallel synthesis approaches where a common precursor is reacted with a diverse set of building blocks.

Table 1: Potential Diversification of this compound for Chemical Library Synthesis

| Reaction Type | Reagent Class | Resulting Scaffold | Potential for Diversity |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | 2-Amino/Thio/Alkoxy-5-ethyl-1,3-oxazoles | High (diverse R-groups on nucleophile) |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl-5-ethyl-1,3-oxazoles | Very High (wide range of available boronic acids) |

| Stille Coupling | Organostannanes | 2-Alkyl/Aryl/Vinyl-5-ethyl-1,3-oxazoles | High (various organotin reagents) |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-5-ethyl-1,3-oxazoles | High (diverse alkyne structures) |

By employing these and other synthetic methods, a large and diverse library of 2,5-disubstituted oxazoles can be rapidly generated from this compound. This allows for the systematic exploration of the chemical space around the oxazole core, which is crucial for identifying new drug candidates.

Utilization in the Construction of Advanced Organic Materials

The oxazole ring is not only prevalent in biologically active compounds but also finds application in the field of materials science. The electron-rich nature of the oxazole heterocycle can impart desirable photophysical properties to organic molecules. For example, 2,5-diaryloxazoles are known for their fluorescent properties and have been investigated for use as scintillators and in organic light-emitting diodes (OLEDs).

While direct applications of this compound in advanced organic materials have not been extensively reported, its potential as a building block is evident. Through cross-coupling reactions, various aromatic and heteroaromatic substituents can be introduced at the 2-position. This would allow for the synthesis of a range of 2,5-disubstituted oxazoles with tailored electronic and photophysical properties. The ability to tune these properties by varying the substituent at the 2-position makes this compound a potentially useful precursor for the development of new organic materials.

For instance, the synthesis of conjugated polymers incorporating the 5-ethyl-1,3-oxazole unit could be envisioned, starting from a di-functionalized derivative of the parent compound. Such materials could exhibit interesting electronic and optical properties for applications in organic electronics. However, further research is required to explore the full potential of this specific oxazole derivative in the realm of materials science.

Derivatization and Functionalization Strategies of 2 Chloro 5 Ethyl 1,3 Oxazole

Scaffold Diversification through Substituent Exchange at C2

The chlorine atom at the C2 position of the oxazole (B20620) ring serves as a versatile handle for introducing a wide range of substituents. As a leaving group, it is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. pharmaguideline.comwikipedia.orgresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. nih.gov The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Key cross-coupling strategies applicable to 2-Chloro-5-ethyl-1,3-oxazole (B6255783) include:

Suzuki-Miyaura Coupling: This reaction uses an organoboron reagent, such as a boronic acid or boronic ester, to introduce new aryl, heteroaryl, or alkyl groups. youtube.comyonedalabs.comorganic-chemistry.orgyoutube.com It is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Negishi Coupling: Employing an organozinc reagent, the Negishi coupling is another effective method for C-C bond formation and is often noted for its high reactivity and selectivity. semanticscholar.orgresearchgate.net

Stille Coupling: This method utilizes organostannane reagents. While effective, the toxicity of organotin compounds is a significant consideration.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction specifically allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.comlibretexts.org This is a critical method for synthesizing aniline derivatives and other arylamines, which are prevalent in medicinal chemistry.

| Reaction Name | Nucleophilic Reagent | Resulting C2-Substituent | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Aryl, Heteroaryl, Alkyl, Alkenyl | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Negishi Coupling | R-ZnX | Aryl, Heteroaryl, Alkyl, Alkenyl | High reactivity, often proceeds with high stereospecificity. semanticscholar.org |

| Stille Coupling | R-Sn(Alkyl)₃ | Aryl, Heteroaryl, Alkyl, Alkenyl | Tolerant of many functional groups, but tin reagents are toxic. organic-chemistry.org |

| Buchwald-Hartwig Amination | R¹R²NH | -NR¹R² (Amino group) | Forms C-N bonds; crucial for amine synthesis. wikipedia.orgjk-sci.com |

Modification of the Ethyl Moiety for Functional Group Introduction

The ethyl group at the C5 position offers another site for derivatization. The protons on the carbon adjacent to the oxazole ring (the α-carbon of the ethyl group) are acidic enough to be removed by a strong base, a process known as lateral lithiation. cdnsciencepub.comresearchgate.net This strategy is effective for methyl and ethyl groups on various five-membered heteroaromatic rings. cdnsciencepub.comresearchgate.net

The process involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This deprotonation generates a carbanion intermediate that is a potent nucleophile. This nucleophile can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups. firsthope.co.in

| Electrophile | Reagent Example | Resulting Functional Group at α-carbon |

|---|---|---|

| Alkyl Halide | CH₃I (Methyl iodide) | -CH(CH₃)₂ (Isopropyl) |

| Aldehyde | CH₃CHO (Acetaldehyde) | -CH(CH₃)CH(OH)CH₃ (Secondary alcohol) |

| Ketone | (CH₃)₂CO (Acetone) | -CH(CH₃)C(OH)(CH₃)₂ (Tertiary alcohol) |

| Carbon Dioxide | CO₂ (gas) | -CH(CH₃)COOH (Carboxylic acid) |

| Silyl Halide | (CH₃)₃SiCl (Trimethylsilyl chloride) | -CH(CH₃)Si(CH₃)₃ (Silyl group) |

Strategies for Introducing New Functionalities to the Oxazole Ring at C4 or C5

Beyond modifying the existing substituents, new functionalities can be introduced directly onto the oxazole ring or by further transformation of groups at the C5 position.

Functionalization at C4:

Direct functionalization at the C4 position of a 2,5-disubstituted oxazole is challenging but can be achieved. One primary method is direct metallation, similar to the strategy for the ethyl group. The C4-proton can be removed by a strong base to form a lithiated intermediate, which can then react with electrophiles. cdnsciencepub.com However, the relative acidity of the C4-proton versus the α-protons of the ethyl group must be considered, and careful optimization of reaction conditions would be necessary to achieve selectivity. In some cases, transmetalation of the initially formed lithium species with an organozinc derivative can improve stability and reactivity. chemrxiv.org

Functionalization at C5:

The strategies for C5 functionalization primarily build upon the modification of the ethyl moiety as described in section 6.2. Once a new functional group is introduced via lateral lithiation, it can undergo further chemical transformations. For example, a secondary alcohol formed from the reaction with an aldehyde can be oxidized to a ketone. A carboxylic acid can be converted into an ester, amide, or other acid derivatives. This two-step approach—lateral lithiation followed by functional group interconversion—provides a broad scope for introducing diverse functionalities at the C5 position, ultimately tethered to the original ethyl group's α-carbon.

| Position | Strategy | Intermediate | Example Reaction | Resulting Structure |

|---|---|---|---|---|

| C4 | Direct C-H Lithiation | 4-Lithio-oxazole | Reaction with an electrophile (e.g., I₂) | 4-Iodo-2-chloro-5-ethyl-1,3-oxazole |

| C5 | Oxidation of a new alcohol | Secondary alcohol from lithiation/aldehyde quench | Oxidation with PCC or Swern conditions | A ketone attached to the α-carbon of the original ethyl group |

| C5 | Amide Coupling | Carboxylic acid from lithiation/CO₂ quench | Reaction with an amine using a coupling agent (e.g., EDC) | An amide attached to the α-carbon of the original ethyl group |

Advanced Spectroscopic Characterization in the Context of Research

Elucidation of Reaction Products and Intermediates via NMR Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-Chloro-5-ethyl-1,3-oxazole (B6255783). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

In a typical research scenario, ¹H NMR is used to identify the hydrogen atoms (protons) in the molecule. For this compound, the spectrum would be expected to show distinct signals for the ethyl group—a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons—resulting from spin-spin coupling. A singlet corresponding to the single proton at the C4 position of the oxazole (B20620) ring would also be anticipated. Monitoring the synthesis of a substituted oxazole via ¹H NMR allows researchers to track the reaction's progress by observing the disappearance of reactant signals and the emergence of these characteristic product peaks acs.org.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the structure. The spectrum for this compound would be expected to display unique signals for each of the five carbon atoms in the molecule: two for the ethyl group and three for the oxazole ring (C2, C4, and C5). The chemical shifts of the ring carbons are particularly informative for confirming the heterocyclic structure mdpi.com.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would show correlations between the coupled protons of the ethyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C4-H bond and the assignments of the ethyl group's carbons and protons. These advanced techniques are crucial for distinguishing between potential isomers and confirming the final structure of reaction products mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |

| CH (Oxazole C4) | ~7.0 - 7.5 | ~120 - 125 | Singlet (s) |

| -C H₂-CH₃ (Ethyl) | - | ~20 - 25 | - |

| -CH ₂-CH₃ (Ethyl) | ~2.7 - 3.0 | - | Quartet (q) |

| -CH₂-C H₃ (Ethyl) | - | ~10 - 15 | - |

| -CH₂-CH ₃ (Ethyl) | ~1.2 - 1.5 | - | Triplet (t) |

| C2 (C-Cl) | - | ~150 - 155 | - |

| C5 (C-Ethyl) | - | ~155 - 160 | - |

Mass Spectrometry for Molecular Structure Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for probing its fragmentation patterns, which provides structural clues.

For this compound (C₅H₆ClNO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. A critical diagnostic feature would be the presence of a prominent M+2 peak, approximately one-third the intensity of the M⁺ peak. This isotopic signature is characteristic of compounds containing a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes libretexts.orglibretexts.org.

The fragmentation of oxazole rings in mass spectrometry often follows predictable pathways. Common fragmentation mechanisms include the loss of carbon monoxide (CO) and the cleavage of the ring structure clockss.org. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group (a loss of 29 Da) or cleavage of the oxazole ring. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. In research, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify transient reactive intermediates during the synthesis of oxazole derivatives, offering insight into the reaction mechanism researchgate.net.

Table 2: Expected Mass Spectrometry Data for this compound Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

| Ion | Description | Expected m/z |

| [M]⁺˙ (C₅H₆³⁵ClNO)⁺˙ | Molecular Ion | 131.01 |

| [M+2]⁺˙ (C₅H₆³⁷ClNO)⁺˙ | Isotope Peak for Chlorine | 133.01 |

| [M - C₂H₅]⁺ (C₃H₁ClNO)⁺ | Loss of ethyl group | 101.97 |

| [M - Cl]⁺ (C₅H₆NO)⁺ | Loss of chlorine radical | 96.04 |

| [M - CO]⁺˙ (C₄H₆ClN)⁺˙ | Loss of carbon monoxide from the ring | 103.02 |

Chromatographic Techniques for Reaction Monitoring and Purification in Synthesis Research (e.g., GC-MS, LC-MS)

Chromatographic methods are vital for separating the components of a reaction mixture, allowing for both the monitoring of a reaction's progress and the purification of the final product. When coupled with mass spectrometry, these techniques provide powerful analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a research context, a small aliquot of the reaction mixture can be injected into the GC-MS instrument. The gas chromatograph separates the different components (starting materials, intermediates, products, and byproducts) based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum for its identification. This allows a researcher to track the consumption of reactants and the formation of the product over time, as well as to identify any impurities present in the final mixture aidic.it.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves a similar purpose but is used for compounds that are less volatile or thermally sensitive. While this compound is likely amenable to GC-MS, LC-MS would be the method of choice for its non-volatile derivatives or for reaction mixtures containing involatile catalysts or salts. The principle remains the same: the liquid chromatograph separates the components, which are then identified by the mass spectrometer. Both GC-MS and LC-MS are indispensable tools for ensuring the purity of the synthesized compound, a critical requirement for any subsequent use or study.

Infrared and Raman Spectroscopy for Functional Group Analysis in Derivatization Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a molecule, making them ideal for confirming the success of derivatization reactions involving this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the ethyl group and the oxazole ring (typically 2850-3100 cm⁻¹), and C-H bending vibrations (around 1370-1470 cm⁻¹) libretexts.org. The key functional groups of the oxazole ring would produce a series of fingerprint absorptions, including the C=N stretching vibration (around 1640-1680 cm⁻¹) and C-O-C (ether-like) stretching vibrations (around 1050-1150 cm⁻¹) nist.govchemmethod.com. The C-Cl stretch would be expected in the lower wavenumber region (around 600-800 cm⁻¹).

If this compound were to be used in a derivatization study—for example, a reaction that replaces the chlorine atom with an amino group—IR spectroscopy would provide clear evidence of the transformation. The disappearance of the C-Cl absorption band and the appearance of new, characteristic N-H stretching bands (sharp peaks around 3300-3500 cm⁻¹) would confirm that the desired chemical modification has occurred libretexts.org. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, could provide complementary data, especially for the C-C and C=C bonds within aromatic derivatives. Both techniques are rapid, non-destructive, and essential for verifying molecular transformations in research arxiv.orgnih.gov.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound Based on typical frequency ranges for organic functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Oxazole) | Stretch | ~3050 - 3150 | Medium |

| Aliphatic C-H (Ethyl) | Stretch | ~2850 - 2960 | Strong |

| C=N (Oxazole Ring) | Stretch | ~1640 - 1680 | Medium |

| C=C (Oxazole Ring) | Stretch | ~1500 - 1600 | Medium |

| C-H (Ethyl) | Bend (Scissoring) | ~1450 - 1470 | Medium |

| C-O-C (Oxazole Ring) | Asymmetric Stretch | ~1050 - 1150 | Strong |

| C-Cl | Stretch | ~600 - 800 | Strong |

Q & A

Q. Key Reagents & Conditions :

| Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| POCl₃ | DMF | 80°C | 70–85% |

| AlCl₃ (catalytic) | Toluene | 100°C | 90–95% |

How are structural and purity characteristics validated for this compound?

Basic

Characterization employs:

- Spectroscopy :

- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

- RP-HPLC : Purity >98% using C18 columns with methanol/water gradients .

How can researchers resolve contradictions in spectral data during characterization?

Advanced

Data conflicts (e.g., unexpected NMR peaks) require:

Cross-validation : Compare FT-IR, MS, and NMR to identify artifacts (e.g., solvent residues) .

Crystallography : Use single-crystal X-ray diffraction (SHELX software) to confirm bond lengths and angles .

Reaction Monitoring : Track intermediates via LC-MS to detect side products .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Advanced

SAR studies involve:

- Substituent Variation : Replace the ethyl or chloro group with fluorophenyl or bromophenyl moieties to assess cytotoxicity changes .

- Biological Assays : Test derivatives against Daphnia magna for acute toxicity (LC₅₀ values at 72 hours) .

- Computational Modeling : Dock the compound into protein active sites (e.g., enzymes) using MOE software to predict binding modes .

How is crystallographic data analyzed to determine molecular conformation?

Q. Advanced

- Data Collection : Use monoclinic crystals (space group P21/n) with Cu-Kα radiation .

- Refinement : SHELXL refines parameters like thermal displacement (β = 101.67°) and unit cell dimensions (a = 9.4403 Å) .

- Validation : Check R-factors (<5%) and electron density maps for missing atoms .

What are common nucleophilic substitution reactions involving the chloro-substituent?

Basic

The chlorine atom at position 2 undergoes:

- Amination : React with primary amines (e.g., NH₃/EtOH, 60°C) to form 2-amino derivatives .

- Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids to introduce aryl groups .

Q. Reaction Table :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amination | NH₃, K₂CO₃, DMF, 60°C | 2-Amino-5-ethyl-1,3-oxazole |

| Coupling | Pd(PPh₃)₄, Et₃N, THF, reflux | 2-Aryl-5-ethyl-1,3-oxazole |

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for faster cyclization .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (non-polar) for solubility and byproduct suppression .

- Microwave Assistance : Reduce reaction time from 24 hours to 2 hours with microwave irradiation .

What mechanisms explain the biological activity of this compound derivatives?

Q. Advanced

- Covalent Binding : The chloromethyl group forms adducts with cysteine residues in enzymes (e.g., proteases), inhibiting activity .

- π-π Stacking : The oxazole ring interacts with aromatic residues in protein binding pockets, enhancing affinity .

- Cytotoxicity : Disruption of mitochondrial membrane potential in Daphnia magna correlates with LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.